Methyl caffeate
Overview
Description
Methyl caffeate is an ester of caffeic acid, a naturally occurring phenolic compound. It is known for its various biological activities, including antioxidant, anti-inflammatory, and antidiabetic properties. This compound can be found in the fruit of Solanum torvum and is recognized for its α-glucosidase inhibitory activity .
Mechanism of Action
Methyl caffeate, also known as “methyl 3-(3,4-dihydroxyphenyl)acrylate”, is an ester of caffeic acid, a naturally occurring phenolic compound . It has been found to have significant biological activity, particularly in relation to its antidiabetic effects .
Target of Action
This compound primarily targets the enzyme α-glucosidase . This enzyme plays a crucial role in carbohydrate digestion, breaking down complex sugars into glucose for absorption in the intestines .
Mode of Action
This compound interacts with α-glucosidase, inhibiting its activity . This inhibition prevents the breakdown of complex carbohydrates into glucose, thereby reducing the amount of glucose that enters the bloodstream .
Biochemical Pathways
The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway .
Pharmacokinetics
This system transforms caffeic acid into various metabolites, including the main product paraxanthine and additional products theobromine and theophylline .
Result of Action
The primary result of this compound’s action is its antidiabetic effect . By inhibiting α-glucosidase and reducing the amount of glucose that enters the bloodstream, this compound can help regulate blood sugar levels . This has been demonstrated in studies showing that this compound has an antidiabetic effect in streptozotocin-induced diabetic rats .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, a study found that a nanoparticle loaded with this compound and caffeic acid phenethyl ester showed excellent antibacterial and sustained-release properties, suggesting that the delivery method can significantly impact the compound’s action .
Biochemical Analysis
Biochemical Properties
Methyl caffeate interacts with various enzymes and proteins. It is known to inhibit α-glucosidase , an enzyme that plays a crucial role in carbohydrate metabolism. This interaction contributes to its antidiabetic effect observed in streptozotocin-induced diabetic rats .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to down-regulate senescence-associated secretory phenotype (SASP) factors such as IL-1α, IL-1β, IL-6, IL-8, GM-CSF, CXCL1, MCP-2, and MMP-3 . This effect coincides with the reduction of IκBζ expression and NF-κB p65 activation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It inhibits α-glucosidase, thereby influencing carbohydrate metabolism . It also down-regulates SASP factors, which is associated with the reduction of IκBζ expression and NF-κB p65 activation .
Temporal Effects in Laboratory Settings
It is known that this compound shows an antidiabetic effect in streptozotocin-induced diabetic rats , indicating its potential long-term effects on cellular function.
Metabolic Pathways
This compound is involved in the shikimic acid pathway, where phenylalanine is deaminated to cinnamic acid and then transformed into caffeic acid and its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl caffeate can be synthesized via a modified Wittig reaction, which is a crucial tool in organic chemistry for constructing unsaturated carbon–carbon bonds. The reaction is typically performed in an aqueous medium at 90°C. The presence of unprotected hydroxyl groups in the phenyl ring is essential for the reaction’s success .
Industrial Production Methods: Industrial production of this compound often involves the transesterification of caffeic acid with methanol. This process can be catalyzed by various enzymes, such as lipases, in an ionic liquid medium . This method is advantageous due to its mild reaction conditions and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions: Methyl caffeate undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups, often using reagents like acyl chlorides or alkyl halides.
Major Products: The oxidation of this compound can yield bioactive products, including dimerization products with strong antitumor activity .
Scientific Research Applications
Methyl caffeate has a wide range of scientific research applications:
Comparison with Similar Compounds
Methyl caffeate is unique compared to other similar compounds due to its specific biological activities and molecular targets. Similar compounds include:
Caffeic Acid: The parent compound of this compound, known for its antioxidant and anti-inflammatory properties.
Ethyl Caffeate: Another ester of caffeic acid with similar biological activities but different pharmacokinetic properties.
Chlorogenic Acid: A related compound with strong antioxidant activity, commonly found in coffee.
This compound stands out due to its potent α-glucosidase inhibitory activity and its ability to enhance glucose-stimulated insulin secretion, making it a promising candidate for managing diabetes and related metabolic disorders .
Properties
IUPAC Name |
methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNYGKNIVPVPPX-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030290 | |
Record name | Methyl caffeate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3843-74-1 | |
Record name | Caffeic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003843741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl caffeate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl Caffeate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAFFEIC ACID METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N79173B9HF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: [] Methyl caffeate enhances glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. It achieves this by enhancing signaling proteins like PDX-1 and PPAR-γ, and promoting phosphorylation of IRS-2, PI3K, and Akt. These molecules are crucial for β-cell function and insulin secretion.
ANone: [] Yes, studies indicate that this compound protects kidney epithelium cells from iodixanol-induced apoptosis. This protection is linked to reduced intracellular reactive oxygen species (ROS), suppressed phosphorylation of ERK, JNK, and P38, and decreased expression of kidney injury molecule-1 and cleaved caspase-3.
ANone: [] this compound shows promising cytotoxic activity against various cancer cell lines, including U87MG human glioblastoma cells. The underlying mechanism for this activity requires further investigation.
ANone: [, ] this compound, found in plants like Senna garrettiana and Heliotropium indicum, displays phytotoxic effects, inhibiting seed germination and seedling growth. This suggests a potential role in allelopathy, where plants release chemicals to influence the growth of neighboring plants.
ANone: The molecular formula of this compound is C10H10O4, and its molecular weight is 194.19 g/mol.
ANone: Various spectroscopic techniques are employed for this compound characterization, including:
- NMR (Nuclear Magnetic Resonance) [, , , , ]: Provides detailed structural information on proton and carbon environments.
- MS (Mass Spectrometry) [, , ]: Determines the molecular weight and fragmentation pattern, aiding in structural elucidation.
- UV (Ultraviolet-Visible Spectroscopy) [, , ]: Reveals information about the electronic transitions within the molecule, particularly useful for conjugated systems like those found in this compound.
- IR (Infrared Spectroscopy) [, ]: Identifies functional groups present in the molecule by analyzing their characteristic vibrations.
ANone: [] this compound exhibits good stability in a pH range of 2-5.
ANone: [] Yes, this compound is more stable in whole blood at 0°C compared to 25°C. Additionally, it shows greater stability in acidified plasma than in unacidified plasma at 25°C.
ANone: [] Yes, this compound can be synthesized through enzymatic esterification using lipase as a catalyst. This reaction typically employs caffeic acid and methanol as substrates.
ANone: [, ] Microreactors offer several advantages for enzymatic this compound synthesis, including milder reaction conditions, enhanced mass transfer, and improved control over reaction parameters. This often results in higher product yields compared to traditional batch reactors.
ANone: [] Yes, molecular docking studies have investigated the interaction of this compound with the enzyme 3-phosphoglycerate dehydrogenase (PHGDH). The results suggest that this compound binds to an allosteric site on PHGDH, potentially inhibiting its activity.
ANone: [] Studies have explored the anti-HIV activity of various caffeic acid derivatives, including this compound. While this compound demonstrates significant inhibition of HIV replication in PBMC cells, modifications like those found in phenethyl dithis compound (PEDMC) and phenethyl 3-(4-bromophenyl)acrylic (BrCAPE) result in a decrease in anti-HIV activity.
ANone: [] A novel poly(lactic-co-glycolic acid) nanoparticle loaded with both this compound and caffeic acid phenethyl ester (CAPE) has been developed. This formulation exhibits a sustained release profile for up to 10 days at pH 6.5.
ANone: [] Oral administration of this compound does not enhance the bioavailability of caffeic acid compared to direct oral administration of caffeic acid itself.
ANone: [] Intravenous administration of this compound leads to a lower conversion rate to caffeic acid (18%) compared to intravenous administration of ethyl caffeate (63%).
ANone: [, ] Yes, this compound displays potent antitumor activity in vitro against various cancer cell lines, including HeLa, SiHa, MCF-7, and MDA-MB-231.
ANone: [] A dihydrobenzofuran lignan, formed as a metabolite of this compound oxidation, exhibits potent in vivo antimetastatic activity. This highlights the potential of this compound and its derivatives as anticancer agents.
ANone: High-performance liquid chromatography (HPLC) is a common technique used for the quantification of this compound in various matrices [, , ].
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